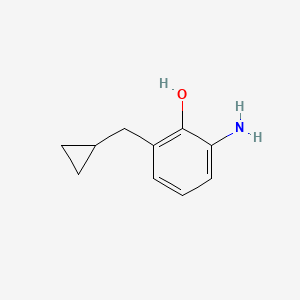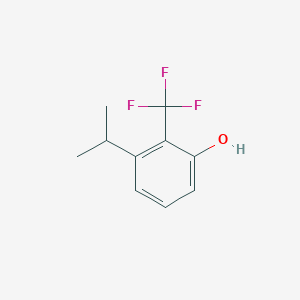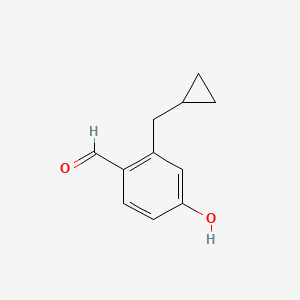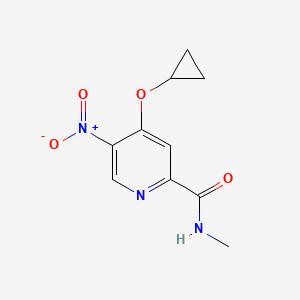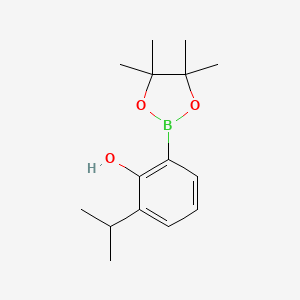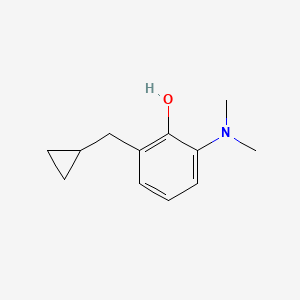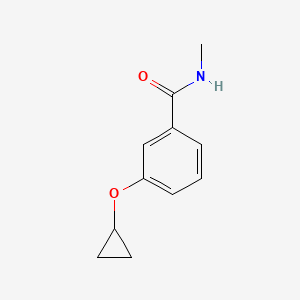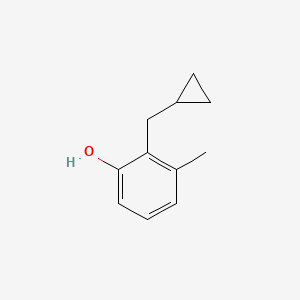
2-(Cyclopropylmethyl)-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethyl)-3-methylphenol is an organic compound that belongs to the class of phenols It features a cyclopropylmethyl group attached to the second carbon and a methyl group attached to the third carbon of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-3-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
2-(Cyclopropylmethyl)-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenol ring .
科学的研究の応用
2-(Cyclopropylmethyl)-3-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as antimicrobial and antioxidant activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Cyclopropylmethyl)-3-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The cyclopropylmethyl group may contribute to the compound’s stability and reactivity by introducing steric effects and ring strain .
類似化合物との比較
Similar Compounds
- 2-(Cyclopropylmethyl)-4-methylphenol
- 2-(Cyclopropylmethyl)-5-methylphenol
- 2-(Cyclopropylmethyl)-6-methylphenol
Uniqueness
2-(Cyclopropylmethyl)-3-methylphenol is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the phenol ring. This arrangement can influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds .
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2-(cyclopropylmethyl)-3-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-11(12)10(8)7-9-5-6-9/h2-4,9,12H,5-7H2,1H3 |
InChIキー |
QPQOGXOPBBLSQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


